CKD-602 Achieves 13.2-Month Median OS Versus 8.2 Months for Topotecan in Relapsed SCLC (Randomized Phase 2b)
In a multicenter, randomized, open-label, parallel-group Phase 2b study (NCT01497873) comparing CKD-602 (belotecan) versus topotecan in 164 patients with sensitive-relapsed SCLC, CKD-602 demonstrated a statistically significant improvement in overall survival. The median OS was 13.2 months for CKD-602 versus 8.2 months for topotecan (HR = 0.69; 95% CI: 0.48–0.99) [1]. Additionally, the disease control rate (DCR) was significantly higher with CKD-602 (85% vs. 70%; p = 0.030), and more patients completed all six planned treatment cycles (53% vs. 35%; p = 0.022) [1]. The objective response rate (ORR) trended favorably for CKD-602 (33% vs. 21%; p = 0.09) [1].
| Evidence Dimension | Overall Survival (OS) and Disease Control Rate (DCR) |
|---|---|
| Target Compound Data | OS: 13.2 months; DCR: 85%; ORR: 33%; Cycle completion: 53% |
| Comparator Or Baseline | Topotecan: OS 8.2 months; DCR 70%; ORR 21%; Cycle completion 35% |
| Quantified Difference | OS: +5.0 months (61% relative increase); DCR: +15 percentage points (p=0.030); Cycle completion: +18 percentage points (p=0.022) |
| Conditions | Randomized Phase 2b trial; 164 patients; CKD-602 0.5 mg/m²/day ×5 days q21d vs. topotecan 1.5 mg/m²/day ×5 days q21d; sensitive-relapsed SCLC |
Why This Matters
A 5-month OS advantage and higher treatment completion rate directly inform cost-effectiveness calculations and clinical formulary inclusion decisions.
- [1] Kim HS, Park SY, Park CY, et al. A multicentre, randomised, open-label, parallel-group Phase 2b study of belotecan versus topotecan for recurrent ovarian cancer. Br J Cancer. 2021;124(2):375-382. View Source
